molecular formula C22H24ClFN4 B118499 雷贝拉唑盐酸盐 CAS No. 178307-42-1

雷贝拉唑盐酸盐

货号 B118499
CAS 编号: 178307-42-1
分子量: 398.9 g/mol
InChI 键: MALPZYQJEDBIAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Revaprazan Hydrochloride is the hydrochloride salt form of a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity . It is a drug that reduces gastric acid secretion and is used for the treatment of gastritis . It is approved for use in South Korea, but is not approved in Europe or the United States .


Synthesis Analysis

Revaprazan hydrochloride is a new reversible proton pump inhibitor which has been on the market. In its synthesis process, the expensive 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline is used as a key intermediate .


Molecular Structure Analysis

The molecular formula of Revaprazan Hydrochloride is C22H24ClFN4 . The molecular weight is 398.9 g/mol . The IUPAC name is N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride .


Physical And Chemical Properties Analysis

Revaprazan Hydrochloride is a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity. It concentrates highly in the gastric parietal cell canaliculus and on entering this acidic environment is instantly protonated and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump’s activity and the parietal cell secretion of H+ ions into the gastric lumen .

科学研究应用

  1. 用于提高生物利用度的纳米悬浮液:雷贝拉唑盐酸盐水溶性差,对其口服生物利用度构成挑战。 Li 等人(2011 年) 的研究发现,将 RH 的粒径减小以产生纳米悬浮液,可以显着提高其在胃肠道中的溶出度和吸收率,从而提高其在大鼠中的口服生物利用度。

  2. 溶解度增强技术:已经比较了几种提高难溶性雷贝拉唑盐酸盐溶解度的策略,包括固体分散体、固体 SNEDDS 和包合物。 Park 等人(2018 年) 的研究得出结论,固体分散体显着提高了药物溶解度和口服生物利用度,使其成为雷贝拉唑口服药物制剂的推荐技术。

  3. 药代动力学性质和合成:各种研究探讨了雷贝拉唑盐酸盐的药代动力学性质和合成过程。例如,刘英翔(2008 年) 详细介绍了从 4-氟苯胺合成 RH 的过程,总体收率约为 60%。

  4. 用于提高生物利用度的表面改性固体分散体Park 等人(2019 年) 开发了一种新型雷贝拉唑负载表面改性固体分散体 (SMSD),它显示出改进的药物溶解度、更高的溶出度和增强的口服生物利用度。这项研究表明 SMSD 是口服药物应用的有前途的替代品。

  5. 药物相互作用和药效学:研究还调查了雷贝拉唑与其他药物的潜在相互作用,以及其药效学。 Jung 等人(2011 年) 探讨了雷贝拉唑与华法林之间的相互作用,表明雷贝拉唑具有潜在的累积剂量依赖性抗华法林作用。

  6. 在酸相关疾病中的临床应用:雷贝拉唑已因其在治疗胃食管反流病 (GERD) 和消化性溃疡等酸相关疾病中的应用而受到研究。 Sorbera 等人(2004 年) 的一项研究强调雷贝拉唑是一种新型的可逆质子泵抑制剂,具有有效的抑酸作用和良好的安全性和药代动力学特征。

  7. 用于提高溶解度和生物利用度的创新制剂:已经开发了雷贝拉唑的创新制剂,例如雷贝拉唑负载明胶微球,以提高药物溶解度和口服生物利用度。 Kim 等人(2018 年) 证明,与雷贝拉唑粉末相比,这些微球显着提高了药物溶解度,并显着提高了口服生物利用度。

安全和危害

When handling Revaprazan Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALPZYQJEDBIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939071
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Revaprazan Hydrochloride

CAS RN

178307-42-1
Record name Revaprazan Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178307421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVAPRAZAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6T10R64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

75 ml of triethylamine and 65 g (442 mmole) of 1-methyl-1,2,3,4-tetrahydroisoquinoline as prepared in Example 7 were added to 100 ml of 1,2-propylene glycol. 100.9 g (0.40 mmole) of 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine was added thereto and then reacted at 120° C. for 64 hours to prepare 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine. This product was treated according to the procedure detailed in Example 21 to obtain 95.1 g of purified 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100.9 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

75 ml of triethylamine and 65 g (442 mmole) of 1-methyl-1,2,3,4-tetrahydroisoquinoline were added to 100 ml of 1,2-propylene glycol. 100.9 g (0.40 mmole) of 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine was added thereto and then reacted at 120° C. for 64 hours under refluxing to prepare 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine. This product was treated according to the procedure detailed in Example 14 to obtain 91 g of purified 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride.
Quantity
100.9 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

23 ml of triethylamine and 16 g (108.5 mmole) of (R)-(+)-1-methyl-1,2,3,4-tetrahydroisoquinoline as prepared in Example 10 were added to 75 ml of ethylene glycol. 25.7 g (101.8 mmole) of 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine was added thereto and the mixture thereby obtained was reacted at 135° C. for 28 hours under refluxing to prepare (R)-(+)-5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine. This product was treated according to the procedure detailed in Example 24 to obtain 33 g of purified 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-pyrimidine hydrochloride.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step Two
Name
(R)-(+)-5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

8.12 g (11.2 ml, 80.3 mmole) of triethylamine, 30 ml of n-butanol and 6.58 g (44.1 mmole) of 1-methyl-1,2,3,4-tetrahydroisoquinoline were added to 40 ml of ethylene glycol. 10.1 g (40.1 mmole) of 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine was added thereto and then reacted at 130° C. for 30 hours under refluxing to prepare 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-pyrimidine. This product was treated according to the procedure detailed in Example 14 to obtain 14.7 g of purified 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

110 ml of n-butanol, 240 ml of triethylanmine and 236 g (1.60 mmole) of 1-methyl-1,2,3,4-tetrahydroisoquinoline were added to 600 ml of ethylene glycol. 400 g (1.59 mmole) of 4-chloro-2-(4-fluorophenylamino)-5,6-dimethylpyrimidine was added thereto and then reacted at 140° C. for 48 hours to prepare 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl- 1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine. This product was treated according to the procedure detailed in Example 14 to obtain 485 g of purified 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride.
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revaprazan Hydrochloride
Reactant of Route 2
Reactant of Route 2
Revaprazan Hydrochloride
Reactant of Route 3
Reactant of Route 3
Revaprazan Hydrochloride
Reactant of Route 4
Reactant of Route 4
Revaprazan Hydrochloride
Reactant of Route 5
Reactant of Route 5
Revaprazan Hydrochloride
Reactant of Route 6
Reactant of Route 6
Revaprazan Hydrochloride

Citations

For This Compound
116
Citations
LA Sorbera, J Castaner, L Martin - Drugs of the Future, 2004 - access.portico.org
The prevalence of acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcer has increased significantly over the years and the incidence continues to rise…
Number of citations: 4 access.portico.org
W Li, Y Yang, Y Tian, X Xu, Y Chen, L Mu… - International journal of …, 2011 - Elsevier
… Revaprazan hydrochloride (the purity of revaprazan hydrochloride is up to 98%; 1 H NMR (300 MHz, CDCl 3 , ppm), δ: 1.61–1.64 (3H, m), 2.20 (3H, S) 2.45 (3H, S), 2.84–2.90 (1H, m), …
Number of citations: 92 www.sciencedirect.com
Q BAI, W ZHANG - Chinese Journal of Pharmaceutical …, 2015 - ingentaconnect.com
… Results: The correlation coefficient of revaprazan hydrochloride was 0.999 6 in the range of … related substance determination of the revaprazan hydrochloride tablets. PLEASE NOTE: …
Number of citations: 0 www.ingentaconnect.com
JS Kim, JH Park, SC Jeong, DS Kim… - Journal of …, 2018 - Taylor & Francis
To develop a novel revaprazan-loaded gelatine microsphere with enhanced solubility and oral bioavailability, numerous gelatine microspheres were prepared using a spray-drying …
Number of citations: 37 www.tandfonline.com
JH Park, JH Cho, DS Kim, JS Kim, FU Din… - Pharmaceutical …, 2019 - Taylor & Francis
The purpose of this research was to develop a novel revaprazan-loaded surface-modified solid dispersion (SMSD) with improved drug solubility and oral bioavailability. The impact of …
Number of citations: 21 www.tandfonline.com
JH Park, DS Kim, O Mustapha, AM Yousaf… - Colloids and Surfaces B …, 2018 - Elsevier
… The aim of this research was to compare three strategies for enhancing the solubility of poorly water-soluble revaprazan hydrochloride: solid dispersion, solid SNEDDS and inclusion …
Number of citations: 33 www.sciencedirect.com
박종혁 - 2015 - repository.hanyang.ac.kr
… of aqueous-insoluble revaprazan hydrochloride in order to select … While using the optimized ratio of revaprazan hydrochloride/… ) was formulated with revaprazan hydrochloride/Peceol/…
Number of citations: 0 repository.hanyang.ac.kr
A Drug - Drugs of the Future, 2004
Number of citations: 0
W Song - Chinese Journal of New Drugs, 2013
Number of citations: 2
L Fang, W Li - CN201010186776, 2010
Number of citations: 2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。